ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC18213765
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2O2 |
|---|---|
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-7(5-10)6(2)12(3)11-8/h4-5H2,1-3H3 |
| Standard InChI Key | UXXNAUPLQWXOTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1CCl)C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate, reflects its substitution pattern. Key structural features include:
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A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
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A chloromethyl (-CH₂Cl) group at the 4-position, enabling nucleophilic substitution reactions.
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Methyl (-CH₃) groups at the 1- and 5-positions, contributing to steric and electronic effects.
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An ethyl carboxylate (-COOEt) group at the 3-position, which can undergo hydrolysis or transesterification.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂ |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | Ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1CCl)C)C |
| InChI Key | UXXNAUPLQWXOTJ-UHFFFAOYSA-N |
The chloromethyl group’s electrophilicity facilitates reactions with nucleophiles, while the ester group provides a handle for further functionalization.
Synthesis and Chemical Modifications
Synthetic Routes
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds. For ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, a plausible route involves:
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Cyclocondensation: Reacting a hydrazine derivative (e.g., methylhydrazine) with a β-keto ester to form the pyrazole core.
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Chloromethylation: Introducing the chloromethyl group via electrophilic substitution or nucleophilic displacement. Chloromethylating agents like chloromethyl methyl ether (MOMCl) or formaldehyde/HCl mixtures may be employed under basic conditions.
Example Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to control exothermic reactions.
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Base: Triethylamine or potassium carbonate to scavenge HCl.
Industrial-scale production may utilize continuous flow reactors to optimize yield and purity.
Chemical Reactivity
The compound’s reactivity centers on two functional groups:
Chloromethyl Group (-CH₂Cl)
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Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form secondary derivatives.
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Example: Reaction with sodium azide (NaN₃) yields 4-(azidomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate, a precursor for click chemistry.
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Elimination: Under strong bases, may form a vinyl chloride derivative.
Ethyl Carboxylate (-COOEt)
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Hydrolysis: Acidic or basic conditions yield the corresponding carboxylic acid.
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Example: NaOH in ethanol/water produces 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
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Transesterification: Alcohols like methanol can replace the ethyl group under catalytic acid conditions.
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | NaN₃, DMF, 60°C | 4-(Azidomethyl) derivative |
| Hydrolysis | 1M NaOH, EtOH/H₂O, reflux | Carboxylic acid |
| Reduction | LiAlH₄, THF, 0°C | 3-(Hydroxymethyl) pyrazole |
Applications in Drug Discovery and Agrochemicals
Medicinal Chemistry
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Prodrug Design: The ethyl ester enhances membrane permeability, with hydrolysis releasing active carboxylic acids in vivo.
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Scaffold for Hybrid Molecules: Coupling with pharmacophores (e.g., sulfonamides) via the chloromethyl group.
Agrochemical Development
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Herbicides: Pyrazole derivatives disrupt plant auxin signaling.
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Fungicides: Chloromethyl group enhances bioavailability and soil persistence.
Comparison with Structural Analogs
Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate (lacking the methylene bridge) exhibits reduced electrophilicity, limiting substitution reactions. Conversely, the chloromethyl variant’s enhanced reactivity makes it preferable for derivatization.
Future Directions and Challenges
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Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.
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Structure-Activity Relationships (SAR): Systematic modifications to optimize potency and selectivity.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.
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